5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c13-6-9-14-11-10(12(19)15-9)16-17-18(11)7-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQGXFUVPMWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)CN)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The core structure is constructed via cyclization of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (16 ) with ethyl formate under basic conditions. Sodium ethoxide in dry ethanol facilitates formylation, yielding 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol (17 ).
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethyl formate, NaOEt | Dry ethanol | 80°C, 3 h | 72 |
Introduction of the Aminomethyl Group
The 5-position is functionalized via bromination followed by amination:
-
Bromination : Treating 17 with bromine in glacial acetic acid introduces a bromine atom at position 5.
-
Amination : The brominated intermediate reacts with aqueous ammonia under reflux, substituting bromine with an aminomethyl group.
Optimization Insight :
-
Excess ammonia (7 N in methanol) improves substitution efficiency.
-
Polar solvents (e.g., 1-butanol) enhance solubility of intermediates.
Analytical Data and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Two primary pathways emerge:
-
Direct Amination of Halogenated Intermediates :
-
Reductive Amination of Aldehyde Precursors :
Yield Comparison :
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Direct Amination | 58 | 95 |
| Reductive Amination | 65 | 98 |
Challenges and Optimization
-
Regioselectivity : Ensuring substitution at position 5 requires careful control of reaction kinetics. Steric hindrance from the benzyl group favors functionalization at the 7-position, necessitating excess reagents for 5-substitution.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively isolates the target compound from byproducts.
Applications and Derivatives
-
NADPH Oxidase Inhibitors : The aminomethyl group enhances binding to flavin adenine dinucleotide (FAD) domains, making the compound a candidate for oxidative stress therapies.
-
Acrylamide Derivatives : Further functionalization with acryloyl chloride yields electrophilic warheads for covalent inhibition .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In synthetic chemistry, 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol serves as a versatile scaffold for the development of various derivatives. Its unique structure allows for modifications that can enhance biological activity or alter physicochemical properties.
Synthesis Techniques:
- Copper-Catalyzed Reactions: A common method for synthesizing this compound involves cyclization reactions facilitated by copper catalysts, which improve yields and reduce reaction times.
- Microwave-Assisted Synthesis: This technique is employed to optimize conditions for large-scale production, enhancing efficiency and purity .
Biology
The compound has shown potential in biological studies due to its ability to mimic natural substrates in enzyme inhibition assays. It has been investigated for its role in:
- Enzyme Inhibition: The compound can inhibit various kinases involved in cellular processes. For example, it has been studied for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of CDK2 activity, leading to reduced cell proliferation in cancer cell lines .
Medicine
The medicinal chemistry applications of this compound are particularly promising:
- Anticancer Activity: Preliminary studies indicate that this compound may act as a potential anticancer agent by targeting specific kinases involved in tumor growth and metastasis .
Clinical Relevance:
Research has focused on the development of formulations that enhance the bioavailability of this compound in vivo, aiming to improve therapeutic outcomes in cancer treatments.
Industrial Applications
In addition to its research applications, this compound is also utilized in industrial settings:
- Material Science: It is being explored for the development of new materials with enhanced stability and reactivity due to its unique chemical structure.
Application Example:
Industries are investigating the use of this compound in creating advanced coatings or polymers that require specific functional properties .
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, its inhibition of cyclin-dependent kinase 2 (CDK2) can result in the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Variations
The triazolopyrimidine core allows extensive derivatization. Below is a comparative analysis of key analogs:
Key Differences and Implications
Substitution at Position 7 :
- Hydroxyl (Target) : Increases acidity (pKa ~8–10), favoring interactions with basic residues in enzymes.
- Piperazinyl (Compound in ): Adds basicity and bulk, likely altering pharmacokinetics (e.g., half-life).
Biological Activity: Anticancer: 8-Azaguanine () and glycoside derivatives () demonstrate activity via nucleotide analog mechanisms. Enzyme Inhibition: VAS3947’s thio-oxazole group at position 7 is critical for NOX inhibition .
Physicochemical Properties
- Solubility: The aminomethyl group may improve aqueous solubility compared to tert-butyl (Compound 5) but less than glycosides ().
- Lipophilicity : The benzyl group contributes to higher logP than 8-azaguanine .
Biological Activity
5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound's unique structural features contribute to its pharmacological profile, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₂H₁₄N₆O
- Molecular Weight : 292.72 g/mol
- CAS Number : 1293928-62-7
- IUPAC Name : 5-(aminomethyl)-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves inhibiting cell wall synthesis or disrupting metabolic pathways.
- A study demonstrated that derivatives of triazolopyrimidine compounds exhibited significant antifungal activity against Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 8 μg/mL to 31 μg/mL depending on the substitution pattern on the triazole ring .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- In vitro assays have indicated that compounds with similar structures can significantly reduce the viability of cancer cells in a dose-dependent manner .
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Aminomethyl group | Enhances water solubility and bioavailability |
| Benzyl substitution | Modulates interaction with biological targets |
| Triazole ring | Contributes to overall stability and activity |
Case Studies
- Antifungal Activity Against Candida albicans :
- Antitumor Efficacy in Breast Cancer Models :
Q & A
Q. Advanced
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) to target proteins.
- Fluorescence anisotropy measures displacement of fluorescent probes in competitive assays.
- Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of key residues (e.g., catalytic lysines) .
What analytical techniques confirm the compound’s structural integrity?
Q. Basic
- NMR spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl protons; δ 4.1 ppm for aminomethyl).
- HRMS : Exact mass matching (±2 ppm) to theoretical values.
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch). Cross-reference with databases like NIST Chemistry WebBook .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Standardization : Replicate assays under identical conditions (e.g., cell line: HEK293 vs. HeLa; concentration: 1–10 µM).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. PBS).
- Purity validation : Use HPLC to rule out batch-specific impurities (>95% purity required) .
What methodologies assess environmental stability and degradation pathways?
Q. Advanced
- HPLC-MS : Monitor degradation products under accelerated conditions (e.g., pH 3–9, 40°C).
- Photolytic studies : Expose to UV light (254 nm) to simulate environmental breakdown.
- Computational modeling : Estimate half-life using EPI Suite or analogous software .
What in vitro assays are suitable for initial bioactivity screening?
Q. Basic
- Enzyme inhibition assays : Measure IC50 against kinases or proteases (e.g., 10-point dose-response curves).
- Antimicrobial susceptibility : Use microdilution (MIC determination in E. coli or S. aureus).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) with cisplatin as a positive control .
How can findings be integrated into existing pharmacological frameworks?
Q. Advanced
- Structure-activity relationship (SAR) : Compare with triazolo-pyrimidine derivatives (e.g., 7-(benzyloxy) analogs) to identify conserved pharmacophores.
- Cheminformatics : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability).
- Theoretical alignment : Link results to kinase inhibition or epigenetic modulation hypotheses .
What strategies mitigate off-target effects in cellular models?
Q. Advanced
- Proteomic profiling : SILAC-based mass spectrometry identifies non-target interactions.
- Selective inhibitors : Co-treat with pathway-specific blockers (e.g., Wortmannin for PI3K).
- Orthogonal assays : Validate hits using CRISPR knockouts or thermal shift assays (TSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
